molecular formula C6H8O4 B12581501 4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane CAS No. 353799-83-4

4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane

Cat. No.: B12581501
CAS No.: 353799-83-4
M. Wt: 144.12 g/mol
InChI Key: BUZXPSUOCGVSTQ-UHFFFAOYSA-N
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Description

4,8,9,10-Tetraoxatricyclo[52103,5]decane is a chemical compound with the molecular formula C6H8O4 It is a tricyclic ether with a unique structure that includes three oxygen atoms forming a bridge between carbon atoms

Properties

CAS No.

353799-83-4

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

4,8,9,10-tetraoxatricyclo[5.2.1.03,5]decane

InChI

InChI=1S/C6H8O4/c1-3-4(7-3)2-6-8-5(1)9-10-6/h3-6H,1-2H2

InChI Key

BUZXPSUOCGVSTQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(O2)CC3OC1OO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the photochemical cycloaddition of bicyclo[4.2.0]oct-3-ene-2,5-dione with ethylene. This reaction proceeds via a diradical stepwise mechanism through the triplet excited state with asynchronous ring closure .

Industrial Production Methods

Industrial production of 4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane may involve large-scale photochemical reactors where the reaction conditions such as temperature, pressure, and light intensity are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a significant role in the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of simpler ethers or alcohols.

    Substitution: Substitution reactions can occur at the carbon atoms adjacent to the oxygen bridges.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or simpler ethers.

Scientific Research Applications

4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane involves its interaction with molecular targets through its ether bridges. These interactions can lead to the formation of stable complexes or reactive intermediates that participate in various chemical reactions. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3,5,7-Tetramethyl-4,8,9,10-tetraoxatricyclo[5.2.1.03,5]decane: A similar compound with additional methyl groups.

    4,5,9,10-Tetraaryl-tricyclo[6.2.0.03,6]decane-2,7-diones: A related compound with aryl groups and a different ring structure.

Uniqueness

4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane is unique due to its specific tricyclic ether structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in research and industrial applications.

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